Dapagliflozin Propanediol

Description

Nomenclature and Chemical Context

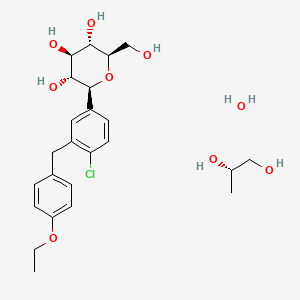

Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) is chemically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate. nih.gov This formal nomenclature precisely describes the stereochemistry and the constituent parts of the molecule.

The structure of dapagliflozin propanediol hydrate is a co-crystal, consisting of three distinct components: the active dapagliflozin molecule, a (S)-propanediol (propylene glycol) molecule, and a water molecule (hydrate) in a 1:1:1 ratio. nih.govebi.ac.uk The dapagliflozin component features a C-glucoside structure, where a glucose ring is attached to an aglycone moiety via a carbon-carbon bond. This aglycone part consists of a chlorinated phenyl group further substituted with an ethoxybenzyl group.

Table 1: Chemical Identifiers for this compound Hydrate

| Identifier | Value |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate nih.gov |

| CAS Number | 960404-48-2 drugbank.com |

| Molecular Formula | C24H35ClO9 nih.gov |

| Molecular Weight | 502.98 g/mol |

This compound hydrate is a specific crystalline form of the active pharmaceutical ingredient, dapagliflozin. cancer.gov The base compound, dapagliflozin, is an amorphous substance. The formation of the propanediol hydrate co-crystal enhances the physicochemical properties of the drug, such as its stability. nih.govnih.gov This crystalline form is what is typically used in the final pharmaceutical product. tga.gov.au Upon administration, the propanediol and water molecules dissociate, releasing the active dapagliflozin molecule to exert its therapeutic effect. cancer.gov The development of this specific form was a crucial step in the pharmaceutical manufacturing process to ensure a stable and consistent product. nih.govnih.gov

Therapeutic Classification and Significance

This compound hydrate belongs to a class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. cancer.govresearchgate.netmedchemexpress.com SGLT2 is a protein primarily found in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. diabetesincontrol.comdrugbank.com By competitively and reversibly inhibiting SGLT2, dapagliflozin blocks this reabsorption process, leading to the excretion of excess glucose in the urine (glycosuria). researchgate.netdrugbank.comwikipedia.org This mechanism of action is independent of insulin (B600854), which distinguishes SGLT2 inhibitors from many other classes of antidiabetic medications. researchgate.net

The journey of SGLT2 inhibitors began in 1835 with the discovery of phlorizin (B1677692), a natural compound isolated from the bark of apple trees. diabetesincontrol.com In 1886, it was observed that phlorizin could induce glucosuria. diabetesincontrol.comcardioaragon.com However, phlorizin was a non-selective inhibitor of both SGLT1 and SGLT2 and had poor oral bioavailability, which limited its therapeutic potential. researchgate.netdiabetesincontrol.com

The realization of the therapeutic promise of selective SGLT2 inhibition spurred extensive research by pharmaceutical companies to develop synthetic, selective SGLT2 inhibitors. This led to the creation of C-glucosides, like dapagliflozin, which demonstrated greater in vivo potency and selectivity over the earlier O-glucosides. researchgate.netresearchgate.net The first drugs in this class were approved for the treatment of type 2 diabetes in the early 2010s. cardioaragon.com

Overview of Research Trajectory and Milestones

The development of dapagliflozin represents a significant milestone in the management of type 2 diabetes and related conditions. Developed by Bristol-Myers Squibb and AstraZeneca, this compound hydrate was one of the first SGLT2 inhibitors to gain regulatory approval. newdrugapprovals.org

Table 2: Key Research and Regulatory Milestones for Dapagliflozin

| Year | Milestone | Significance |

| 2012 | First approval by the European Medicines Agency (EMA). cardioaragon.comnewdrugapprovals.org | Marked the entry of a new class of oral antidiabetic drugs in Europe. |

| 2014 | Approval by the U.S. Food and Drug Administration (FDA) for improving glycemic control in adults with type 2 diabetes. drugbank.comnewdrugapprovals.org | Made the novel therapeutic option available to patients in the United States. |

| 2015 | Reporting of the EMPA-REG OUTCOME trial results for a similar SGLT2 inhibitor. cardioaragon.com | Showed unexpected cardiovascular benefits, sparking further research into the class. |

| 2019 | Results from the DAPA-HF trial published. pensoft.net | Demonstrated a significant reduction in cardiovascular death and hospitalization for heart failure in patients with and without type 2 diabetes. |

| 2020 | FDA granted Fast Track Designation for the development of dapagliflozin to reduce the risk of heart failure-related events post-heart attack. wikipedia.org | Acknowledged its potential in a broader cardiovascular context. |

| 2021 | FDA approval to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease. drugbank.com | Expanded the therapeutic indications beyond diabetes to include chronic kidney disease. |

Initial clinical trials focused on the glycemic-lowering efficacy of dapagliflozin. pensoft.net However, large-scale cardiovascular outcome trials, such as the DECLARE-TIMI 58 study, revealed unexpected benefits in reducing the risk of heart failure hospitalization. wikipedia.org This discovery shifted the research focus to explore the cardioprotective and renoprotective effects of the drug, leading to landmark trials like DAPA-HF and DAPA-CKD. wikipedia.orghcplive.com These studies demonstrated significant reductions in cardiovascular and renal adverse events, irrespective of the patient's diabetic status. wikipedia.orgpensoft.nethcplive.com This evolution in understanding has positioned dapagliflozin and other SGLT2 inhibitors as foundational therapies not only for diabetes but also for heart failure and chronic kidney disease. cardioaragon.comhcplive.com

Initial Discovery and Preclinical Development Phases

The discovery of dapagliflozin emerged from research into phlorizin, a natural compound found in the bark of apple trees known to induce glycosuria. However, phlorizin's lack of selectivity and poor oral bioavailability limited its therapeutic potential. This led to the development of C-aryl glucosides, a class of compounds designed to be resistant to degradation by beta-glucosidases, thereby allowing for oral administration. nih.govwikipedia.org Dapagliflozin was identified as a highly potent and selective SGLT2 inhibitor, with a selectivity over 1,200 times greater for SGLT2 compared to SGLT1. researchgate.netnih.gov

Preclinical studies in animal models were crucial in establishing the foundational evidence for its mechanism and potential efficacy. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, a single oral dose of dapagliflozin demonstrated a significant, dose-dependent reduction in blood glucose levels by as much as 55%. acs.orgebi.ac.uknih.govacs.org Further studies in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, showed that once-daily dosing over two weeks maintained reductions in both fasting and postprandial glucose levels. nih.gov These studies confirmed that by inhibiting SGLT2 in the renal tubules, dapagliflozin reduces the reabsorption of glucose from the filtrate back into the blood, promoting its excretion in the urine. researchgate.netnih.gov The compound also demonstrated a favorable absorption, distribution, metabolism, and excretion (ADME) profile in these early studies, supporting its progression into clinical evaluation. nih.govacs.org

Table 1: Key Findings from Preclinical Studies of Dapagliflozin

| Study Parameter | Finding | Animal Model | Citation |

| SGLT2 Selectivity | Over 1200-fold more selective for human SGLT2 vs. SGLT1 | - | researchgate.netnih.gov |

| Blood Glucose Reduction | Up to 55% reduction after a single oral dose | Streptozotocin (STZ)-induced diabetic rats | acs.orgebi.ac.uknih.gov |

| Glycemic Control | Maintained reductions in fasting and postprandial glucose | Zucker diabetic fatty (ZDF) rats | nih.gov |

| Oral Bioavailability | 84% in rats | Rats | acs.org |

Landmark Clinical Trials and Regulatory Approvals

The promising preclinical data led to a robust clinical development program. Initial Phase III trials focused on its use in patients with type 2 diabetes. These studies consistently showed that dapagliflozin, as monotherapy or as an add-on to other glucose-lowering agents, effectively reduced HbA1c levels. nih.govnih.gov Based on this evidence, dapagliflozin received its first major regulatory approvals for the treatment of type 2 diabetes, from the European Medicines Agency (EMA) in 2012 and the U.S. Food and Drug Administration (FDA) in 2014. wikipedia.orgdiatribe.org

A pivotal moment in the academic understanding of dapagliflozin came from cardiovascular outcomes trials, which were initially mandated by regulatory agencies. diatribe.org The DECLARE-TIMI 58 trial, which included patients with type 2 diabetes and either established cardiovascular disease or multiple risk factors, showed that dapagliflozin reduced a composite endpoint of cardiovascular death or hospitalization for heart failure. nih.govtctmd.com

This finding was further explored in the landmark DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure) trial. tctmd.comdiabetestimes.co.ukclival.com This was the first outcomes trial to test an SGLT2 inhibitor in patients with heart failure with reduced ejection fraction (HFrEF), importantly, both with and without type 2 diabetes. diabetestimes.co.ukjwatch.org The trial was stopped early due to overwhelming efficacy. The results, published in 2019, showed that dapagliflozin significantly reduced the primary composite outcome of worsening heart failure or cardiovascular death compared to placebo. diabetestimes.co.ukjwatch.org These compelling results led to the FDA's approval of dapagliflozin in 2020 to reduce the risk of cardiovascular death and hospitalization for heart failure in adults with HFrEF. wikipedia.org

Table 2: Key Outcomes of the DAPA-HF Landmark Trial

| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (HR) | P-value | Citation |

| Primary Composite Outcome (CV Death, HF Hospitalization, Urgent HF Visit) | 16.3% | 21.2% | 0.74 | <0.001 | diabetestimes.co.ukacc.org |

| Cardiovascular Death | 9.6% | 11.5% | - | - | acc.org |

| Hospitalization for Heart Failure | 9.7% | 13.4% | - | - | acc.org |

Expansion of Therapeutic Indications in Research

The success of the DAPA-HF trial catalyzed further research into the broader applications of dapagliflozin beyond diabetes and HFrEF. Academic inquiry expanded to investigate its effects across the full spectrum of heart failure and in patients with chronic kidney disease (CKD).

The DELIVER trial investigated dapagliflozin in patients with heart failure with mildly reduced or preserved ejection fraction (HFmrEF/HFpEF). news-medical.net A pre-specified meta-analysis combining the data from DAPA-HF and DELIVER, encompassing over 11,000 patients, demonstrated that dapagliflozin reduced the risk of cardiovascular death and total heart failure hospitalizations, with consistent benefits across the entire range of left ventricular ejection fraction. news-medical.net This led to an expanded EU indication in 2023 to cover heart failure across the full ejection fraction spectrum. wikipedia.org

Simultaneously, the DAPA-CKD (Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease) trial was a landmark study that evaluated the efficacy of dapagliflozin in patients with CKD, with and without type 2 diabetes. ahajournals.orgnih.govmdpi.com The trial demonstrated that dapagliflozin, on top of standard care, significantly reduced the primary composite endpoint of a sustained decline in estimated glomerular filtration rate (eGFR) of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes by 39% compared to placebo. wikipedia.org The trial was also stopped early due to its positive results. wikipedia.org These findings led to the FDA and EMA expanding the indication for dapagliflozin to include the treatment of chronic kidney disease in adults at risk of progression, irrespective of their diabetes status. ahajournals.orgwikipedia.org

Table 3: Primary Composite Endpoint in the DAPA-CKD Trial

| Endpoint Component | Dapagliflozin Group | Placebo Group | Hazard Ratio (HR) | Citation |

| Sustained ≥50% eGFR Decline, ESRD, or CV/Renal Death | 9.2% | 14.5% | 0.61 | wikipedia.org |

| Sustained ≥50% eGFR Decline | 5.2% | 9.3% | 0.53 | nih.gov |

Further research, such as the SOGALDI-PEF trial, continues to explore the nuanced benefits of dapagliflozin, including in combination with other therapies like mineralocorticoid receptor antagonists for heart failure with preserved ejection fraction. acc.orgmedpagetoday.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOADIQFWSVMMRJ-UPGAGZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914678 | |

| Record name | Dapagliflozin propanediol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960404-48-2 | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapagliflozin propanediol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapagliflozin propanediol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPAGLIFLOZIN PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions

SGLT2 Inhibition: Primary Mechanism

The principal action of dapagliflozin (B1669812) is the inhibition of SGLT2, a protein primarily located in the proximal tubules of the kidneys. drugbank.comyoutube.com This protein is responsible for reabsorbing the majority of glucose that is filtered from the blood into the urine. drugbank.comwikipedia.org By blocking SGLT2, dapagliflozin prevents this reabsorption, leading to the excretion of excess glucose in the urine. drugbank.comwikipedia.org

Dapagliflozin is a highly selective inhibitor of SGLT2. researchgate.netdiabetesjournals.org Its chemical structure allows it to bind potently to SGLT2, with a much lower affinity for SGLT1, another sodium-glucose cotransporter found mainly in the intestines. wikipedia.orgresearchgate.net This high selectivity is crucial as it minimizes interference with intestinal glucose absorption, which is primarily mediated by SGLT1. wikipedia.org Research has quantified this selectivity, showing that dapagliflozin's inhibitory concentration (IC50) for SGLT2 is significantly lower than for SGLT1, indicating a much stronger effect on the renal transporter. wikipedia.org Specifically, the IC50 for SGLT2 is more than a thousand times lower than that for SGLT1 (1.1 nmol/L for SGLT2 versus 1390 nmol/L for SGLT1). wikipedia.org

By inhibiting SGLT2, dapagliflozin directly reduces the amount of glucose reabsorbed by the kidneys. drugbank.comwikipedia.org Normally, the kidneys filter approximately 162 grams of glucose per day, and nearly all of it is reabsorbed back into the bloodstream. medscape.com SGLT2 is responsible for reabsorbing about 80-90% of this filtered glucose. medscape.com When dapagliflozin blocks this transporter, the reabsorption process is significantly diminished, leading to a dose-dependent increase in the amount of glucose excreted in the urine, a condition known as glucosuria. nih.govnih.gov Studies have shown that dapagliflozin can lead to the excretion of up to 70 grams of glucose per day.

A key consequence of SGLT2 inhibition by dapagliflozin is the lowering of the renal threshold for glucose. medscape.comnih.gov The renal threshold for glucose is the plasma glucose concentration above which the kidneys can no longer reabsorb all the filtered glucose, resulting in its appearance in the urine. In healthy individuals, this threshold is around 180 mg/dL (10 mmol/L). medscape.com Dapagliflozin significantly reduces this threshold to levels well below the normal fasting plasma glucose concentration. nih.govdiabetesjournals.org Research has demonstrated that dapagliflozin can lower the renal threshold for glucose excretion to approximately 21 mg/dL (1.2 mmol/L) in individuals with type 2 diabetes and to 37 mg/dL (2.0 mmol/L) in healthy subjects. nih.gov This reduction in the threshold is considered the primary mechanism by which SGLT2 inhibitors induce glucose excretion. nih.govdiabetesjournals.org

Beyond Glycemic Control: Cardiorenal Protective Mechanisms

The benefits of dapagliflozin extend beyond simply lowering blood sugar levels. It has been shown to have protective effects on the heart and kidneys, which are thought to be mediated by several mechanisms, including its hemodynamic effects. wikipedia.orgnih.gov

The hemodynamic effects of dapagliflozin play a significant role in its cardiorenal protective actions. wikipedia.org These effects are largely attributed to the induction of osmotic diuresis and natriuresis. wikipedia.orgnih.gov

Furthermore, dapagliflozin also promotes natriuresis, which is the excretion of sodium in the urine. nih.govnih.gov SGLT2 cotransports sodium along with glucose, so inhibiting this transporter also leads to a modest increase in sodium excretion. drugbank.comnih.gov This combined effect of osmotic diuresis and natriuresis contributes to a reduction in plasma volume and extracellular fluid, which can lower blood pressure and reduce the workload on the heart. nih.govresearchgate.net

Hemodynamic Effects

Reduction in Intraglomerular Pressure and Hyperfiltration

Dapagliflozin has been shown to effectively reduce intraglomerular pressure and mitigate glomerular hyperfiltration, a key factor in the progression of chronic kidney disease (CKD). nih.govnih.govspringermedizin.de By inhibiting SGLT2, dapagliflozin reduces the reabsorption of sodium and glucose in the proximal tubule. drugbank.comfarxiga-hcp.com This increased sodium delivery to the macula densa triggers tubuloglomerular feedback, leading to afferent arteriolar constriction. youtube.com This constriction lowers the pressure within the glomeruli, thereby alleviating the damaging effects of hyperfiltration. nih.govspringermedizin.dediabetesjournals.org

Studies have demonstrated a notable decrease in the glomerular filtration rate (GFR) shortly after initiating dapagliflozin treatment, a phenomenon referred to as the "initial dip". nih.gov This initial reduction is considered a marker of the drug's efficacy in reducing hyperfiltration. nih.gov Research in patients with type 2 diabetes and hyperfiltration has shown that dapagliflozin treatment leads to a significant decline in GFR compared to control groups. nih.govdiabetesjournals.org For instance, one study reported an approximate 18% decline in GFR in hyperfiltering patients treated with dapagliflozin. nih.gov This effect is accompanied by a reduction in the filtration fraction, further indicating a decrease in intraglomerular pressure. nih.goveur.nl

Table 1: Effect of Dapagliflozin on Renal Hemodynamics in Hyperfiltering Type 2 Diabetes Patients

| Parameter | Baseline (Dapagliflozin Group) | After Treatment (Dapagliflozin Group) | Baseline (Control Group) | After Treatment (Control Group) | P-value (vs. Dapagliflozin) |

|---|---|---|---|---|---|

| GFR (mL/min/1.73 m²) | >125 | ~18% decrease | >125 | No significant change | <0.05 |

| Filtration Fraction (%) | 0.23 ± 0.01 | 0.18 ± 0.01 | Not specified | Unchanged | <0.05 |

| Renal Vascular Resistance (mmHg/L/min) | 92.7 ± 7.8 | 80.4 ± 6.1 | Not specified | Unchanged | <0.05 |

Source: Adapted from studies on the effect of dapagliflozin on renal hemodynamics. nih.gov

Impact on Blood Pressure Regulation

Dapagliflozin exerts a significant blood pressure-lowering effect through multiple mechanisms. nih.govnih.govtandfonline.com The primary driver is osmotic diuresis and natriuresis resulting from the inhibition of glucose and sodium reabsorption in the kidneys. nih.govnih.govyoutube.com This leads to a reduction in plasma volume, which contributes to the initial decrease in blood pressure. nih.gov

Beyond the diuretic effect, other factors contribute to the sustained reduction in blood pressure. nih.gov Weight loss associated with dapagliflozin treatment is one such factor. nih.govtandfonline.com Furthermore, some studies suggest that dapagliflozin may improve arterial stiffness and endothelial function, although the exact mechanisms are still under investigation. nih.govclinicaltrials.gov A reduction in sympathetic nervous system activity has also been proposed as a contributing factor to the persistent blood pressure reduction. drugbank.comnih.gov

Clinical trials have consistently demonstrated the blood pressure-lowering efficacy of dapagliflozin. In a study of patients with type 2 diabetes and hypertension, dapagliflozin treatment for 12 weeks resulted in a significant reduction in seated systolic blood pressure compared to placebo. tandfonline.com Another study showed that after 10 days of treatment, dapagliflozin reduced systolic blood pressure by approximately 4.7 mmHg. nih.gov

Table 2: Effect of Dapagliflozin on Systolic Blood Pressure (SBP)

| Study/Treatment Duration | SBP Reduction (mmHg) | P-value |

|---|---|---|

| 10 days | -4.7 ± 2.1 | 0.047 |

| 12 weeks | -10.4 (vs. -7.3 in placebo) | 0.0010 |

| 3 months (24-h SBP) | Associated with significant reduction | 0.02 |

| 3 months (daytime SBP) | Associated with significant reduction | 0.009 |

Source: Compiled from various clinical trials on dapagliflozin and blood pressure. nih.govnih.govtandfonline.com

Metabolic and Systemic Effects

Effects on Myocardial Metabolism and Substrate Utilization

Dapagliflozin has been shown to induce a metabolic shift in the heart, promoting the utilization of more energy-efficient fuel sources. ahajournals.orgspringermedizin.denih.gov In conditions such as heart failure, the myocardium's reliance on glucose oxidation decreases, while the use of ketones and fatty acids increases. ahajournals.org Dapagliflozin appears to facilitate this shift by increasing the circulating levels of ketones, such as β-hydroxybutyrate. ahajournals.orgnih.gov This "thrifty substrate" hypothesis suggests that by providing the heart with a more efficient fuel, dapagliflozin improves myocardial energetics and function. ahajournals.org

Studies have shown that dapagliflozin treatment leads to an increase in biomarkers related to ketone and fatty acid metabolism. ahajournals.org This effect on fatty acid metabolism appears consistent across different left ventricular ejection fractions (LVEF), while the ketogenic effect may be more pronounced in heart failure with reduced ejection fraction (HFrEF). ahajournals.org Additionally, dapagliflozin has been found to improve myocardial flow reserve, suggesting enhanced myocardial perfusion. researchgate.netoup.com

Modulation of Ion Channels

Emerging evidence suggests that dapagliflozin may directly interact with cardiac ion channels, contributing to its antiarrhythmic properties. ijnrd.orgnih.gov Specifically, dapagliflozin has been shown to inhibit the sodium-proton exchanger (NHE) in cardiac myocytes. ijnrd.orgfrontiersin.org This inhibition leads to a decrease in intracellular sodium and calcium levels, which can mitigate mitochondrial damage and adverse cardiac remodeling. ijnrd.org

Furthermore, direct pharmacological studies have demonstrated that dapagliflozin interacts with several human atrial potassium (K+) channels. nih.gov It has been observed to reduce currents through Kv11.1 and Kv1.5 channels while enhancing currents through Kir2.1, K2P2.1, and K2P17.1 channels. nih.gov The activation of K2P channels, in particular, could contribute to the beneficial antiarrhythmic outcomes associated with the drug. nih.gov

Influence on Fibrosis Pathways

Dapagliflozin has demonstrated anti-fibrotic effects in both the heart and kidneys, potentially slowing the progression of organ damage. nih.govnih.govfrontiersin.orgfrontiersin.org In the context of cardiac fibrosis, dapagliflozin has been shown to inhibit pathways involved in the excessive deposition of extracellular matrix proteins. nih.govfrontiersin.org One proposed mechanism is the inhibition of the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a key regulator of fibrosis. frontiersin.org Animal models have shown that dapagliflozin can attenuate myocardial fibrosis by suppressing this pathway. frontiersin.org

In the kidneys, dapagliflozin has been found to ameliorate renal fibrosis by inhibiting necroinflammation. frontiersin.org Studies suggest that it can suppress the RIP1-RIP3-MLKL-mediated necroinflammatory pathway. frontiersin.org Furthermore, dapagliflozin has been shown to target the ERRα-organic anion transporter 1 (OAT1) axis, which enhances uric acid excretion and reduces tubulointerstitial fibrosis. nih.govresearchgate.net

Alterations in Adipokine Levels

Dapagliflozin treatment has been associated with favorable changes in the levels of various adipokines, which are signaling molecules secreted by adipose tissue that play a role in inflammation and insulin (B600854) resistance. jofem.orgjofem.orgresearchgate.net Studies have shown that add-on therapy with dapagliflozin significantly increases the levels of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties. jofem.orgjofem.orgnih.gov

Table 3: Effect of Dapagliflozin Add-on Therapy on Adipokine Levels

| Adipokine | Effect of Dapagliflozin | P-value |

|---|---|---|

| Adiponectin | Significantly elevated | <0.001 |

| Fatty-acid binding protein 4 (FABP4) | Considerably reduced | <0.001 |

| Retinol-binding protein 4 (RBP4) | Considerably reduced | <0.001 |

| Visfatin | Considerably reduced | <0.001 |

Source: Based on a study evaluating the effect of add-on therapy of dapagliflozin on adipokines. jofem.orgjofem.orgresearchgate.net

Impact on Uric Acid Metabolism

Dapagliflozin propanediol (B1597323) hydrate (B1144303) influences uric acid metabolism, leading to a reduction in serum uric acid (SUA) levels. This effect is considered a beneficial pleiotropic action of the drug. The primary mechanism is believed to be related to the inhibition of glucose transporter 9 (GLUT9), also known as SLC2A9, a key transporter involved in the reabsorption of uric acid in the renal proximal tubules. The increased glucose concentration in the tubular fluid resulting from SGLT2 inhibition by dapagliflozin interferes with GLUT9-mediated uric acid reabsorption, leading to increased urinary excretion of uric acid and a subsequent decrease in serum levels.

Clinical evidence consistently supports this uricosuric effect. Multiple studies have demonstrated that treatment with dapagliflozin leads to a statistically significant reduction in SUA levels in patients with type 2 diabetes. dovepress.comnih.gov For instance, in the DAPA-HF trial, which involved patients with heart failure, dapagliflozin reduced uric acid by a mean of 0.84 mg/dL compared to placebo over a 12-month period. nih.gov Another real-world study observed that mean SUA levels in patients with type 2 diabetes decreased significantly from 334.2 µmol/L to 301.9 µmol/L after 12 weeks of dapagliflozin therapy. nih.gov This effect is typically observed early and is sustained with long-term treatment. nih.gov

Table 1: Effect of Dapagliflozin on Serum Uric Acid (SUA)

| Study/Trial | Patient Population | Key Finding |

| DAPA-HF | Patients with heart failure with reduced ejection fraction | Dapagliflozin reduced SUA by a mean of 0.84 mg/dL vs. placebo over 12 months. nih.gov |

| Real-World Study | Patients with Type 2 Diabetes | Mean SUA levels decreased from 334.2 µmol/L to 301.9 µmol/L after 12 weeks. nih.gov |

| RCT Meta-Analysis | Patients with Type 2 Diabetes | Dapagliflozin treatment resulted in a combined reduction of 36.99 µmol/L in SUA. dovepress.com |

Effects on Hematocrit and Volume Status

Treatment with dapagliflozin consistently leads to a modest increase in hematocrit levels. nih.govahajournals.org This change is primarily attributed to a mild osmotic diuresis caused by the drug's main action of inducing glycosuria (excretion of glucose in urine). The increased glucose in the renal tubules draws water with it, leading to a slight reduction in plasma volume. nih.gov This hemoconcentration effect is reflected as an increase in hematocrit, which is the ratio of the volume of red blood cells to the total volume of blood. nih.gov

While hemoconcentration is a contributing factor, emerging evidence suggests that the increase in hematocrit may also be due to stimulated erythropoiesis (red blood cell production). ahajournals.orgtandfonline.com This theory posits that SGLT2 inhibition may improve renal tissue oxygenation, thereby restoring the production of erythropoietin, a hormone that stimulates red blood cell formation. nih.gov Some studies also point to a potential reduction in hepcidin, a key inhibitor of iron transport, as another mechanism that could enhance erythropoiesis. mdedge.com The observed increase in hematocrit is generally in the range of 2-4% and tends to stabilize after the initial weeks of therapy. ahajournals.orgkcl.ac.uk

Table 2: Effects of Dapagliflozin on Hematocrit and Related Parameters

| Parameter | Observed Effect | Potential Mechanism(s) |

| Hematocrit | Modest increase, typically 2-4%. ahajournals.org | Osmotic diuresis leading to hemoconcentration; Increased erythropoiesis. nih.govahajournals.org |

| Plasma Volume | Slight reduction due to osmotic diuresis. nih.gov | Increased urinary excretion of glucose and water. nih.gov |

| Erythropoietin | Potential for increased production. ahajournals.org | Improved renal tissue oxygenation. nih.gov |

| Hepcidin | Potential for suppression. mdedge.com | Anti-inflammatory effect leading to improved iron availability for erythropoiesis. mdedge.com |

Anti-inflammatory and Other Pleiotropic Effects

Beyond its effects on glucose, volume, and uric acid, dapagliflozin exhibits significant anti-inflammatory and other pleiotropic actions. A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govresearchgate.netfrontiersin.org Studies have shown that dapagliflozin can suppress the activation and assembly of the NLRP3 inflammasome in various tissues, including the heart and kidneys. nih.govvisualsonics.comresearchgate.net This action helps to attenuate inflammation, which is a key pathological process in conditions like diabetic cardiomyopathy and atherosclerosis. frontiersin.orgvisualsonics.com

The anti-inflammatory effects of dapagliflozin may be, in part, independent of its glucose-lowering and SGLT2-inhibitory actions. visualsonics.com For instance, in vitro studies on cardiofibroblasts have shown that dapagliflozin can attenuate inflammatory markers in a manner that is dependent on AMPK (a cellular energy sensor) but independent of SGLT1/2. visualsonics.com By reducing the activation of inflammatory pathways, dapagliflozin may mitigate tissue damage, reduce fibrosis, and improve organ function. researchgate.netvisualsonics.com

Insulin-Independent Actions

The primary mechanism of dapagliflozin is fundamentally independent of insulin secretion or action. nih.govnih.gov Unlike many other antidiabetic agents that rely on enhancing insulin production or improving insulin sensitivity in tissues, dapagliflozin works directly on the kidneys. nih.govyoutube.com It selectively and competitively inhibits the sodium-glucose cotransporter 2 (SGLT2), which is located in the S1 segment of the proximal renal tubules. youtube.com

SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. njit.edu By blocking this transporter, dapagliflozin prevents glucose reabsorption, leading to the excretion of excess glucose in the urine. nih.govyoutube.com This process effectively lowers blood glucose levels without requiring insulin from pancreatic beta-cells or improving insulin's effectiveness in peripheral tissues. nih.govnih.gov This insulin-independent mechanism allows dapagliflozin to be effective across various stages of type 2 diabetes, regardless of the patient's underlying beta-cell function or degree of insulin resistance. nih.gov

Comparative Analysis of SGLT2 Inhibitor Mechanisms

While all drugs in the SGLT2 inhibitor class share the core mechanism of blocking renal glucose reabsorption, they exhibit differences in their selectivity for SGLT2 over the SGLT1 transporter. nih.govnih.gov SGLT1 is found predominantly in the small intestine, where it is responsible for glucose and galactose absorption, and to a lesser extent in the heart and the later segments of the renal proximal tubule. njit.eduahajournals.org

Dapagliflozin is characterized by its high selectivity for SGLT2 over SGLT1. This high selectivity is thought to concentrate its action within the kidneys, minimizing the potential for gastrointestinal side effects associated with significant SGLT1 inhibition in the gut. nih.gov Other inhibitors, such as canagliflozin, have lower selectivity, while empagliflozin (B1684318) has a very high selectivity ratio. nih.gov The clinical implications of these varying selectivity profiles are a subject of ongoing research, with some hypotheses suggesting that lower selectivity (and thus greater SGLT1 inhibition) might offer different effects on cardiovascular outcomes or post-meal glucose spikes. nih.gov

Table 3: Comparative Selectivity of SGLT2 Inhibitors

| SGLT2 Inhibitor | Approximate Selectivity for SGLT2 over SGLT1 |

| Dapagliflozin | >1,200-fold |

| Canagliflozin | ~250-fold |

| Empagliflozin | >2,500-fold |

| Ertugliflozin | ~2,200-fold |

Note: Selectivity ratios are approximations derived from various preclinical studies and may differ slightly between sources.

Preclinical Research and Experimental Models

In vitro Studies on SGLT2 Selectivity and Potency

In vitro studies have been crucial in defining the potency and selectivity of dapagliflozin (B1669812) for SGLT2. Assays using cell lines that express human SGLT1 and SGLT2 have demonstrated that dapagliflozin is a highly potent and selective inhibitor of SGLT2. researchgate.net

Research indicates that dapagliflozin exhibits a selectivity for SGLT2 that is over 1200 times greater than its selectivity for SGLT1, which is the primary glucose transporter in the gastrointestinal tract. newdrugapprovals.orgnih.gov Electrophysiological studies have further detailed the kinetics of this interaction, revealing that the high selectivity is largely due to a significantly slower dissociation rate from SGLT2 compared to SGLT1. nih.gov The half-time for dapagliflozin to dissociate from hSGLT2 is reported to be 10-fold slower than that of the non-selective SGLT inhibitor phlorizin (B1677692). nih.gov

| Parameter | hSGLT2 | hSGLT1 | Selectivity (hSGLT1/hSGLT2) |

| IC₅₀ | 6 ± 1 nM | 400–800 nM | ~100-fold |

| Kᵢ | 6 nM | 360 nM | 60-fold |

Data sourced from electrophysiological and initial rate measurement studies. nih.gov

Animal Models of Diabetes Mellitus

Studies in obese Zucker rats, a prediabetic model, showed that dapagliflozin treatment prevented the expected decline in glucose control and was associated with increased pancreatic insulin (B600854) content, suggesting a potential for preserving β-cell function. researchgate.net However, in a streptozotocin (B1681764) (STZ)-induced rat model of type 1 diabetes, dapagliflozin monotherapy did not result in a significant decrease in blood glucose levels. nih.gov

| Animal Model | Key Findings on Glycemic Control | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Reduced hyperglycemia; lowered fasting and fed glucose levels. | diabetesjournals.org |

| db/db Mice | Improved glucose disposal and glycemic control; reduced hepatic glucagon (B607659) signaling. | nih.gov |

| Obese Zucker Rats (Prediabetic) | Prevented deterioration of glucose control; increased pancreatic insulin content. | researchgate.net |

| Streptozotocin (STZ)-Induced Diabetic Rats (Type 1) | Monotherapy did not significantly decrease blood glucose levels. | nih.gov |

Preclinical studies have investigated the effects of dapagliflozin beyond glycemic control, focusing on its potential protective effects on the heart and kidneys in the context of diabetes. In diabetic rats with induced heart failure, dapagliflozin was found to alleviate myocardial remodeling and dysfunction. tobreg.org These benefits were attributed to reductions in hyperglycemia, fibrosis, inflammation, oxidative stress, and apoptosis. tobreg.org

In a study involving SGLT1 knockout mice with diabetes, treatment with dapagliflozin was associated with reductions in hyperfiltration, kidney weight, glomerular size, and microalbuminuria, suggesting a direct renal protective effect. nih.gov Furthermore, research in STZ-induced diabetic mice has indicated that dapagliflozin can ameliorate neural damage in both the heart and kidneys, thereby helping to preserve the homeostasis of these organs. researchgate.netnih.gov

Animal Models of Heart Failure

The effects of dapagliflozin have also been evaluated in non-diabetic animal models of heart failure. In mice subjected to myocardial infarction (MI) or transverse aortic constriction (TAC) to induce heart failure, dapagliflozin treatment was shown to attenuate adverse cardiac remodeling. nih.gov Specifically, it reduced cardiac fibrosis and inflammation. nih.gov

In a rat model of type 1 diabetes, long-term administration of dapagliflozin attenuated cardiac remodeling and improved myocardial function. nih.gov A meta-analysis of 21 experiments in animal models of cardiac ischemia concluded that dapagliflozin significantly increased measures of cardiac function, such as fractional shortening and ejection fraction. nih.gov In a mouse model of diabetic cardiomyopathy, dapagliflozin treatment reduced intramyocardial fibrosis and delayed the onset of left ventricular hypertrophy. mdpi.com

| Animal Model | Key Findings on Cardiac Remodeling and Function | Reference |

| Myocardial Infarction (MI) and Transverse Aortic Constriction (TAC) Mice | Ameliorated adverse cardiac remodeling; reduced cardiac fibrosis and inflammation. | nih.gov |

| Type 1 Diabetic Rats | Attenuated cardiac remodeling and myocardial dysfunction. | nih.gov |

| Diabetic Cardiomyopathy Mouse Model | Reduced intramyocardial fibrosis; delayed left ventricular hypertrophy. | mdpi.com |

| Meta-analysis of Cardiac Ischemia Models | Increased fractional shortening and ejection fraction. | nih.gov |

Biomarker analysis in preclinical heart failure models has provided further insights into the cardioprotective mechanisms of dapagliflozin. In diabetic rats with induced heart failure, dapagliflozin treatment led to a decrease in several cardiac and fibrosis biomarkers. tobreg.org

In a mouse model of myocardial infarction-induced heart failure, dapagliflozin treatment was found to reduce the transcription of key heart failure markers. nih.gov

| Biomarker | Animal Model | Change with Dapagliflozin | Reference |

| CK-MB | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |

| LDH | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |

| cTn1 | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |

| PICP | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |

| PIIINP | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |

| TGF-β1 | Heart Failure Induced Diabetic Rats | Decreased | tobreg.org |

| ANP (transcription) | Myocardial Infarction Mice | Reduced | nih.gov |

| BNP (transcription) | Myocardial Infarction Mice | Reduced | nih.gov |

Animal Models of Chronic Kidney Disease

Dapagliflozin propanediol (B1597323) hydrate (B1144303) has been extensively studied in various preclinical animal models that mimic human chronic kidney disease (CKD). These models are crucial for understanding the compound's potential therapeutic effects on the kidney, independent of its glucose-lowering properties. Experimental models include those induced by chemical injury, genetic predisposition to diabetes, and diet, providing a broad platform to assess the drug's impact on key markers of kidney function and structural integrity. researchgate.net

In preclinical studies, dapagliflozin has shown significant effects on albuminuria, a key indicator of kidney damage. In db/db mice, a model for type 2 diabetic kidney disease (DKD), treatment with dapagliflozin resulted in a significant reduction in urinary albumin excretion compared to untreated diabetic mice. frontiersin.org Similarly, in a mouse model of aristolochic acid-induced nephropathy, which represents a form of toxic CKD, dapagliflozin treatment attenuated the increase in urinary albumin. nih.gov Another study using a Western diet-induced obesity mouse model also demonstrated that dapagliflozin could prevent the increase in urinary albumin excretion. researchgate.net

The effect on the glomerular filtration rate (GFR) in these models can be variable. Some studies in diabetic animal models have reported that SGLT2 inhibitors can decrease the GFR, which is considered a protective mechanism against diabetic glomerular hyperfiltration. nih.gov However, in a study involving 5/6 nephrectomized rats, a model of non-diabetic progressive kidney disease, dapagliflozin did not modify the decline in GFR. researchgate.net Interestingly, a study in healthy cats showed that dapagliflozin treatment led to a significant increase in the mean GFR. illinois.edu This suggests that the effect of dapagliflozin on GFR may depend on the specific pathological context and animal model.

Table 1: Effect of Dapagliflozin on Albuminuria in Preclinical CKD Models

| Animal Model | Key Findings on Albuminuria | Reference |

| db/db Mice (Type 2 DKD) | Significantly lower urinary albumin excretion compared to vehicle-treated mice. frontiersin.org | frontiersin.org |

| Aristolochic Acid-Induced Nephropathy | Attenuated the rise in urinary albumin-to-creatinine ratio (UACR). nih.gov | nih.gov |

| Western Diet-Fed Mice (Obesity) | Prevented increased urinary albumin excretion. researchgate.net | researchgate.net |

| OLETF Rats (Type 2 Diabetes) | Attenuated microalbuminuria. plos.org | plos.org |

| HFD/STZ-Induced T2DM Mice | Reduced proteinuria and elevated urinary ACR. nih.gov | nih.gov |

Histopathological analyses from various animal models provide strong evidence for the renal-protective effects of dapagliflozin. In a mouse model of adenine-induced renal fibrosis, a condition that mimics tubulointerstitial fibrosis in human CKD, dapagliflozin treatment was found to alleviate renal fibrosis. nih.gov Similarly, in streptozotocin-induced type 2 diabetic rats, dapagliflozin reduced collagen deposition in the glomerulus and interstitial areas and decreased the proliferation of glomerular mesangial cells. nih.gov

Further evidence comes from db/db mice, where dapagliflozin treatment ameliorated glomerular and tubulointerstitial injury. frontiersin.org Electron microscopy in this model revealed that dapagliflozin improved the thickening of the glomerular basement membrane. frontiersin.org In a murine model of Balkan nephropathy induced by aristolochic acid, dapagliflozin attenuated kidney collagen staining and reduced the expression of pro-fibrotic genes. nih.gov Studies in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, another model of type 2 diabetes, showed that dapagliflozin treatment reversed the increased deposition of extracellular matrix and the expression of type IV collagen. plos.org These findings collectively indicate that dapagliflozin preserves the structural integrity of the kidney by mitigating fibrosis, inflammation, and cellular damage. researchgate.netmdpi.com

Table 2: Histopathological Findings of Renal Protection with Dapagliflozin

| Animal Model | Histopathological Improvements | Reference |

| Adenine-Induced Renal Fibrosis | Alleviated renal fibrosis. nih.gov | nih.gov |

| Streptozotocin-Induced T2DM Rats | Reduced collagen deposition, decreased glomerular mesangial cell proliferation. nih.gov | nih.gov |

| db/db Mice (Type 2 DKD) | Ameliorated glomerular and tubulointerstitial injury; improved glomerular basement membrane thickening. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Aristolochic Acid-Induced Nephropathy | Attenuated kidney collagen staining and pro-fibrotic gene expression. nih.gov | nih.gov |

| OLETF Rats (Type 2 Diabetes) | Reversed increased extracellular matrix deposition and type IV collagen expression. plos.org | plos.org |

Investigation of SGLT2-Independent Mechanisms in Preclinical Settings

A growing body of preclinical evidence suggests that the renoprotective effects of dapagliflozin extend beyond its primary mechanism of SGLT2 inhibition and associated glycemic control. These SGLT2-independent mechanisms are thought to play a crucial role in its beneficial effects in non-diabetic CKD. mdpi.com

One key mechanism is the reduction of inflammation and oxidative stress. In a mouse model of adenine-induced renal injury, dapagliflozin was found to reduce inflammation by decreasing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov The same study showed that dapagliflozin mitigated oxidative stress by increasing the activity of antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov

Another significant SGLT2-independent pathway involves the inhibition of the transforming growth factor-beta 1 (TGF-β1)/MAPK signaling pathway, which is a central driver of renal fibrosis. nih.govnih.gov In both adenine-induced renal fibrosis mice and HK-2 cells treated with TGF-β1, dapagliflozin inhibited the activation of this pathway, leading to reduced expression of fibrotic markers like α-SMA and fibronectin. nih.gov

Furthermore, research in hyperuricemic nephropathy models has uncovered that dapagliflozin can ameliorate tubulointerstitial fibrosis by activating the ERRα-OAT1 axis. This activation promotes the excretion of uric acid, thereby reducing its contribution to kidney damage. nih.gov Dapagliflozin has also been shown to attenuate the over-activation of the complement system, a part of the innate immune response implicated in DKD. It achieves this by upregulating the complement regulator Crry, an effect linked to the suppression of HIF-1α accumulation in mouse proximal tubular epithelial cells under high glucose conditions. frontiersin.orgfrontiersin.org These diverse, non-hemodynamic, and non-glycemic effects underscore the multifaceted renoprotective profile of dapagliflozin. plos.orgyoutube.com

Clinical Research and Efficacy Outcomes

Glycemic Control in Type 2 Diabetes Mellitus

Dapagliflozin (B1669812) has demonstrated significant efficacy in improving glycemic control in adults with type 2 diabetes, both as a standalone therapy and in combination with other antihyperglycemic agents.

As a monotherapy, dapagliflozin has been shown to effectively lower blood glucose levels in patients with type 2 diabetes whose condition is not adequately controlled by diet and exercise alone. acc.org In a 24-week, phase 3, double-blind, placebo-controlled trial involving treatment-naive patients, dapagliflozin administration resulted in significant reductions in key glycemic markers. tctmd.com

A multicenter, randomized, double-blind, placebo-controlled phase III trial was conducted to assess the safety and efficacy of dapagliflozin as a monotherapy. acc.org The study enrolled individuals with type 2 diabetes who had inadequate glycemic control with diet and exercise. acc.org

The therapeutic benefits of dapagliflozin extend to its use in combination with other standard-of-care diabetes medications, offering a complementary mechanism of action. tctmd.com

With Metformin (B114582): When added to metformin, dapagliflozin has demonstrated superior glycemic control compared to placebo. A 52-week study was designed to evaluate the efficacy and safety of dapagliflozin in combination with metformin compared to a sulfonylurea (glipizide) with metformin in patients with inadequate glycemic control on metformin alone. nih.gov The combination of dapagliflozin and metformin provides a synergistic effect, leading to better glycemic control. tctmd.com

With Sulfonylureas: In a phase III study, patients with type 2 diabetes inadequately controlled with metformin plus a sulfonylurea received add-on therapy with dapagliflozin. The results at 24 weeks showed significant improvements in glycosylated hemoglobin levels. bms.com

With DPP-4 Inhibitors: The addition of dapagliflozin to sitagliptin (B1680988) (with or without metformin) resulted in a mean reduction in HbA1c of 0.5% compared to the placebo group after 24 weeks. nih.gov For patients with a baseline HbA1c of 8% or higher, the reduction was even more pronounced at 0.8%. nih.gov

With GLP-1 Receptor Agonists: The DURATION-8 trial investigated the combination of the GLP-1 receptor agonist exenatide (B527673) with dapagliflozin in patients with type 2 diabetes. This combination therapy led to greater reductions in HbA1c, body weight, and systolic blood pressure compared to either drug used alone. nih.govmedscape.com

With Insulin (B600854): Dapagliflozin has also been evaluated as an add-on therapy to insulin. astrazenecaclinicaltrials.com Studies have shown that this combination improves glycemic control and can lead to a reduction in the total daily insulin dose required by patients. nih.govnih.gov In a 24-week study, the addition of dapagliflozin to insulin therapy resulted in significant improvements in HbA1c. astrazenecaclinicaltrials.com

Across various clinical trials, dapagliflozin has consistently demonstrated its ability to lower both HbA1c and fasting plasma glucose (FPG) levels.

In monotherapy studies, treatment with dapagliflozin for 24 weeks led to mean HbA1c changes from baseline of -0.58% to -0.89% across different doses, compared to a -0.23% change with placebo. tctmd.com In a study involving Japanese patients, dapagliflozin monotherapy resulted in significant HbA1c reductions ranging from -0.11% to -0.44%, against a +0.37% increase in the placebo group. tctmd.com

When used as an add-on therapy to metformin and a sulfonylurea, dapagliflozin led to a mean HbA1c reduction of -0.86% at 24 weeks, compared to -0.17% for placebo. bms.com In combination with sitagliptin (with or without metformin), dapagliflozin produced an additional mean HbA1c reduction of 0.5%. nih.gov

Fasting plasma glucose levels also showed significant reductions. In monotherapy, FPG decreased by 15.2 mg/dL to 28.8 mg/dL in the main cohort of a 24-week study. nih.gov As an add-on to metformin and a sulfonylurea, dapagliflozin significantly improved adjusted mean FPG by -34.23 mg/dL compared to -0.78 mg/dL with placebo at 24 weeks. bms.com

| Therapy | Study Duration | Baseline HbA1c (%) | HbA1c Reduction (%) | Baseline FPG (mg/dL) | FPG Reduction (mg/dL) |

| Monotherapy | 24 weeks | ~8.0 | -0.58 to -0.89 | Not Specified | -15.2 to -28.8 |

| Monotherapy (Japanese patients) | 12 weeks | Not Specified | -0.11 to -0.44 | Not Specified | -15.61 to -31.94 |

| + Metformin + Sulfonylurea | 24 weeks | Not Specified | -0.86 | Not Specified | -34.23 |

| + Sitagliptin (± Metformin) | 24 weeks | ≥ 8.0 | -0.8 | Not Specified | -24.1 |

| + Exenatide (+ Metformin) | 28 weeks | < 9.0 | -2.0 | Not Specified | ~64.8 (3.6 mmol/L) |

FPG reduction for Exenatide combination was reported in mmol/L and converted for this table. Data is sourced from multiple clinical trials and represents mean changes.

Cardiovascular Outcomes

Beyond its glycemic benefits, dapagliflozin has been extensively studied for its effects on cardiovascular outcomes, demonstrating significant protective effects.

Several large-scale clinical trials have provided robust evidence of dapagliflozin's cardiovascular benefits.

DECLARE-TIMI 58: This trial involved over 17,000 patients with type 2 diabetes and either established cardiovascular disease or multiple risk factors. tctmd.comtimi.org The trial met one of its two primary efficacy endpoints, showing a significant reduction in the composite of cardiovascular death or hospitalization for heart failure with dapagliflozin compared to placebo. tctmd.com However, it did not show a significant difference in the rate of major adverse cardiovascular events (MACE), defined as cardiovascular death, myocardial infarction, or ischemic stroke. tctmd.com The trial confirmed the cardiovascular safety of dapagliflozin. acc.org

DAPA-HF: The Dapagliflozin and Prevention of Adverse-outcomes in Heart Failure trial investigated the effects of dapagliflozin in patients with heart failure with reduced ejection fraction (HFrEF), both with and without type 2 diabetes. tctmd.commedscape.combiospace.com The trial was stopped early due to overwhelming efficacy. Dapagliflozin was superior to placebo in reducing the primary composite outcome of worsening heart failure or cardiovascular death. tctmd.combiospace.comdicardiology.com The results showed a 26% reduction in this primary composite outcome. biospace.com

DELIVER: This trial evaluated dapagliflozin in patients with heart failure with mildly reduced or preserved ejection fraction (HFpEF). tctmd.comahajournals.org The trial met its primary endpoint, demonstrating a significant reduction in the composite of cardiovascular death or worsening heart failure. tctmd.compace-cme.org The findings from DELIVER extend the benefits of dapagliflozin across the full spectrum of heart failure patients. tctmd.com

A key finding from the major cardiovascular outcome trials is the consistent and significant reduction in the risk of hospitalization for heart failure.

In the DAPA-HF trial, dapagliflozin significantly reduced the incidence of both cardiovascular death and the worsening of heart failure. biospace.comdicardiology.com The primary outcome of cardiovascular death, hospitalization for heart failure, or an urgent heart failure visit occurred in 16.3% of the dapagliflozin group compared to 21.2% in the placebo group. acc.org Specifically, hospitalization for heart failure was reduced in the dapagliflozin group (9.7%) versus the placebo group (13.4%). acc.org Cardiovascular death occurred in 9.6% of patients on dapagliflozin compared to 11.5% on placebo. acc.org A rapid reduction in the risk of cardiovascular death or worsening heart failure was observed, with a statistically significant benefit emerging as early as 28 days after randomization. hcplive.com

The DECLARE-TIMI 58 trial also demonstrated a significant reduction in the composite of cardiovascular death or hospitalization for heart failure, which was one of the co-primary endpoints. tctmd.com This effect was primarily driven by a reduction in hospitalization for heart failure. tctmd.com

In the DELIVER trial, which focused on patients with heart failure with mildly reduced or preserved ejection fraction, dapagliflozin reduced the risk of the primary composite endpoint of cardiovascular death or worsening heart failure by 18%. pace-cme.org A prespecified analysis of the DELIVER trial showed that dapagliflozin reduced the risk of total (first and recurrent) heart failure events and cardiovascular death by 23%. 2minutemedicine.com Specifically, there were 815 such events in the dapagliflozin group compared to 1057 in the placebo group. 2minutemedicine.com

| Trial | Patient Population | Primary Outcome | Hazard Ratio (95% CI) for Primary Outcome | Reduction in CV Death | Reduction in Hospitalization for Heart Failure |

| DECLARE-TIMI 58 | T2D with ASCVD or multiple risk factors | CV death or hospitalization for heart failure | 0.83 (0.73-0.95) | Not statistically significant for MACE | Significant reduction as part of composite outcome |

| DAPA-HF | HFrEF (with or without T2D) | Worsening heart failure or CV death | 0.74 (0.65-0.85) | 9.6% vs 11.5% (placebo) | 9.7% vs 13.4% (placebo) |

| DELIVER | HFpEF (LVEF >40%) | Worsening heart failure or CV death | 0.82 (0.73-0.92) | HR 0.88 (0.74-1.05) | HR 0.79 (0.69-0.91) |

T2D: Type 2 Diabetes; ASCVD: Atherosclerotic Cardiovascular Disease; HFrEF: Heart Failure with reduced Ejection Fraction; HFpEF: Heart Failure with preserved Ejection Fraction; LVEF: Left Ventricular Ejection Fraction; HR: Hazard Ratio; CI: Confidence Interval.

Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)

The DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure) trial was a pivotal study that evaluated the efficacy of dapagliflozin in patients with heart failure and a reduced ejection fraction (LVEF ≤ 40%). nih.govtctmd.com This randomized, double-blind, placebo-controlled trial enrolled 4,744 patients, irrespective of their diabetes status, who were already receiving standard of care for heart failure. nih.govahajournals.org

Over a median follow-up of 18.2 months, dapagliflozin demonstrated a statistically significant and clinically meaningful reduction in the primary composite endpoint of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death. ahajournals.orgahajournals.org The primary outcome occurred in 16.3% of patients in the dapagliflozin group compared to 21.2% in the placebo group. ahajournals.org

The key findings from the DAPA-HF trial are summarized in the table below:

| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | 16.3% | 21.2% | 0.74 (0.65-0.85) | <0.001 |

| Worsening Heart Failure | 10.0% | 13.7% | 0.70 (0.59-0.83) | <0.001 |

| Cardiovascular Death | 9.6% | 11.5% | 0.82 (0.69-0.98) | 0.029 |

| All-Cause Mortality | - | - | 0.83 (0.71-0.97) | - |

The benefits of dapagliflozin were consistent across all prespecified subgroups. hcplive.com Beyond the primary and secondary endpoints, the DAPA-HF trial also showed that dapagliflozin improved patient-reported symptoms and quality of life. tctmd.com

Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)

The DELIVER (Dapagliflozin Evaluation to Improve the LIVEs of Patients With Preserved Ejection Fraction Heart Failure) trial was a landmark study that assessed the efficacy of dapagliflozin in patients with heart failure and a left ventricular ejection fraction (LVEF) greater than 40%. hcplive.comcardiocaretoday.comthe-hospitalist.org This international, randomized, double-blind, placebo-controlled trial included 6,263 patients. cardiocaretoday.comthe-hospitalist.org

The trial met its primary endpoint, demonstrating that dapagliflozin significantly reduced the composite of cardiovascular death or worsening heart failure in patients with HFpEF. hcplive.comcardiocaretoday.com The primary outcome occurred in 16.4% of patients in the dapagliflozin group versus 19.5% in the placebo group over a median follow-up of 2.3 years. hcplive.com This benefit was primarily driven by a reduction in worsening heart failure events. hcplive.com

The main results of the DELIVER trial are presented in the table below:

| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | 16.4% | 19.5% | 0.82 (0.73-0.92) | <0.001 |

| Worsening Heart Failure | - | - | 0.79 (0.69-0.91) | - |

| Cardiovascular Death | - | - | 0.88 (0.74-1.05) | - |

Furthermore, a pooled analysis of the DEFINE-HF and PRESERVED-HF trials demonstrated that dapagliflozin led to significant and clinically meaningful improvements in symptoms and physical limitations across the full range of ejection fractions after 12 weeks of treatment. ahajournals.org

Subgroup Analyses: Diabetic vs. Non-Diabetic Heart Failure Patients

A crucial finding from both the DAPA-HF and DELIVER trials was that the benefits of dapagliflozin were consistent in patients with and without type 2 diabetes. youtube.comacc.orgsaintlukeskc.org This established dapagliflozin as a treatment for heart failure, not just a medication for diabetes. youtube.com

In the DAPA-HF trial, the hazard ratio for the primary composite outcome was 0.75 (95% CI, 0.63 to 0.90) in patients with diabetes and 0.73 (95% CI, 0.60 to 0.88) in patients without diabetes, with a p-value for interaction of 0.80, indicating no significant difference in treatment effect between the subgroups. acc.org Similarly, in the DELIVER trial, the benefits of dapagliflozin on the primary outcome were consistent regardless of the patients' baseline diabetes status. saintlukeskc.orgacc.org

An exploratory analysis from the DAPA-HF trial also suggested that dapagliflozin may reduce the incidence of new-onset type 2 diabetes in patients with HFrEF without diabetes at baseline. nih.gov

Renal Outcomes

The renal protective effects of dapagliflozin have been robustly demonstrated in dedicated clinical trials.

Chronic Kidney Disease Trials (e.g., DAPA-CKD)

The DAPA-CKD (Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease) trial was a groundbreaking study that evaluated the efficacy of dapagliflozin in patients with chronic kidney disease (eGFR 25-75 mL/min/1.73 m²) with and without type 2 diabetes. tctmd.comoup.com The trial enrolled 4,304 participants and was stopped early due to overwhelming efficacy. tctmd.comacc.org

Dapagliflozin, when added to standard of care, significantly reduced the risk of the primary composite endpoint. tctmd.com The findings were consistent in patients with and without type 2 diabetes. tctmd.comacc.org

Reduction in Composite Renal Endpoints (e.g., Sustained eGFR Decline, End-Stage Renal Disease, Renal Death)

In the DAPA-CKD trial, dapagliflozin led to a 39% relative risk reduction in the primary composite endpoint of a sustained decline in eGFR of ≥50%, the onset of end-stage renal disease (ESRD), or death from renal or cardiovascular causes. acc.orgyoutube.comyoutube.com The incidence of the primary endpoint was 9.2% in the dapagliflozin group compared to 14.5% in the placebo group. acc.org

The components of the composite renal endpoint were all favorably impacted by dapagliflozin treatment.

| DAPA-CKD: Key Renal and Cardiovascular Outcomes | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | 9.2% | 14.5% | 0.61 (0.51-0.72) | <0.0001 |

| Kidney Composite Endpoint (sustained ≥50% eGFR decline, ESRD, or renal death) | - | - | 0.56 (0.45-0.68) | - |

| CV Death or Hospitalization for Heart Failure | 4.6% | 6.4% | 0.71 (0.55-0.92) | 0.0089 |

| All-Cause Mortality | 4.7% | 6.8% | 0.69 (0.53-0.88) | 0.0035 |

The DAPA advKD trial further showed that dapagliflozin is effective in slowing the decline of kidney function even in patients with advanced CKD (stages 4 and 5). medpath.commedscape.com

Effects on Albuminuria Progression

Furthermore, in the DECLARE-TIMI 58 trial, which involved patients with type 2 diabetes, dapagliflozin showed a favorable effect on UACR across all baseline categories, including in patients with normal albumin excretion at the start of the trial. nih.govdiabetesjournals.org Patients treated with dapagliflozin were more likely to see an improvement in their UACR category and less likely to experience a worsening. nih.govdiabetesjournals.org

Efficacy in Diabetic Kidney Disease

Dapagliflozin propanediol (B1597323) hydrate (B1144303) has demonstrated significant efficacy in mitigating the progression of diabetic kidney disease. This has been substantiated through large-scale clinical trials that assessed key renal outcomes.

The DECLARE-TIMI 58 trial, which enrolled 17,160 patients with type 2 diabetes, provided crucial evidence of dapagliflozin's renoprotective effects. acc.orgnih.gov A key finding was the significant reduction in a prespecified cardiorenal composite outcome (sustained ≥40% decline in estimated glomerular filtration rate [eGFR] to less than 60 mL/min/1.73m², end-stage renal disease [ESRD], or death from renal or cardiovascular causes) with dapagliflozin compared to placebo. nih.gov Specifically, the renal-specific outcome, which excluded cardiovascular death, was reduced by 47%. nih.gov The trial showed a 46% reduction in the sustained decline of eGFR by at least 40% to less than 60 mL/min/1.73 m². nih.gov These benefits were observed in a broad population, including patients who mostly had preserved renal function at the start of the trial. medscape.com

Further analysis from the DAPA-CKD trial reinforced these findings. In this trial, which included patients with chronic kidney disease (CKD) with and without type 2 diabetes, the subgroup with diabetic nephropathy showed a substantial benefit. nih.gov The primary composite outcome—a sustained decline in eGFR of at least 50%, onset of ESRD, or death from renal or cardiovascular causes—was significantly lower in the dapagliflozin group. diabetesincontrol.commedicom-publishers.com For patients with type 2 diabetes, dapagliflozin reduced the risk of the primary outcome by 36% compared to placebo. medicom-publishers.comhcplive.com The benefits were consistent across various subgroups, including those defined by baseline eGFR. nih.gov

A retrospective analysis of 176 patients with diabetic kidney disease also showed that dapagliflozin treatment resulted in significantly lower levels of serum creatinine (B1669602) (Scr), blood urea (B33335) nitrogen (BUN), urinary microalbumin (UmAlb), urinary albumin excretion rate (UAER), and 24-hour urine protein compared to treatment with enalapril (B1671234) maleate (B1232345) alone, indicating improved renal function. nih.gov

Table 1: Key Renal Efficacy Outcomes of Dapagliflozin in Patients with Type 2 Diabetes

| Clinical Trial | Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Significance (p-value) | Citation |

|---|---|---|---|---|---|

| DECLARE-TIMI 58 | Renal-Specific Composite* | 0.53 | 0.43 - 0.66 | <0.0001 | nih.gov |

| DECLARE-TIMI 58 | Sustained ≥40% eGFR decline to <60 | 0.54 | 0.43 - 0.67 | <0.0001 | nih.gov |

| DAPA-CKD | Primary Composite** (in T2D patients) | 0.64 | 0.52 - 0.79 | - | nih.gov |

| DAPA-CKD | Kidney-Specific Composite*** (in T2D patients) | 0.57 | 0.45 - 0.73 | - | nih.gov |

** Primary Composite: Sustained ≥50% eGFR decline, ESRD, or death from renal or cardiovascular causes.

*** Kidney-Specific Composite: Sustained ≥50% eGFR decline, ESRD, or renal death.

Efficacy in Non-Diabetic Chronic Kidney Disease

A groundbreaking finding from the DAPA-CKD trial was the efficacy of dapagliflozin in patients with chronic kidney disease (CKD) without type 2 diabetes. diabetesincontrol.commedscape.com This demonstrated that the renoprotective benefits of the compound extend beyond its glucose-lowering mechanism. hcplive.com The trial enrolled 4,304 participants with an eGFR between 25 and 75 mL/min/1.73 m² and significant albuminuria, one-third of whom did not have diabetes. diabetesincontrol.commedicom-publishers.comdiabetesonthenet.com

The beneficial effects were consistent across different underlying causes of CKD, including glomerulonephritides and ischemic or hypertensive nephropathy. nih.gov A post-hoc analysis of the DAPA-CKD trial further showed that in participants without diabetes, dapagliflozin slowed the decline in eGFR and reduced the urinary albumin-to-creatinine ratio (UACR), even in those with lower levels of albuminuria (microalbuminuria). nih.gov This suggests the benefits of dapagliflozin extend to patients with CKD with and without diabetes across a spectrum of albuminuria levels. nih.gov

Table 2: Efficacy of Dapagliflozin in CKD by Diabetes Status and Etiology (DAPA-CKD Trial)

| Patient Subgroup | Outcome | Hazard Ratio (HR) vs. Placebo | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|---|

| Without Type 2 Diabetes | Primary Composite | 0.50 | 0.35 - 0.72 | nih.gov |

| With Type 2 Diabetes | Primary Composite | 0.64 | 0.52 - 0.79 | nih.gov |

| Diabetic Nephropathy | Primary Composite | 0.63 | 0.51 - 0.78 | nih.gov |

| Glomerulonephritides | Primary Composite | 0.43 | 0.26 - 0.71 | nih.gov |

| Ischemic/Hypertensive CKD | Primary Composite | 0.75 | 0.44 - 1.26 | nih.gov |

Exploratory Clinical Endpoints and Biomarkers

Changes in Body Weight and Body Composition

Treatment with dapagliflozin consistently leads to a reduction in body weight. tubitak.gov.trahajournals.org This effect is attributed to its mechanism of inducing urinary glucose excretion, which results in a net calorie loss. nih.gov Clinical studies have quantified this weight loss; for instance, one study noted a reduction of approximately 3 kg after 16 weeks of add-on therapy. jofem.org

Importantly, investigations into body composition reveal that the weight loss is primarily due to a reduction in fat mass, not muscle or lean mass. nih.govjofem.org A 102-week clinical trial found that the reduction in fat mass with dapagliflozin was significantly greater than with placebo, while the change in lean mass was comparable between the groups. nih.gov More detailed analyses from the CAMEO-DAPA trial in patients with heart failure showed that dapagliflozin reduced total body mass mainly by decreasing fat, with reductions being most significant in trunk and android (abdominal) fat. nih.govahajournals.org This study also suggested that the modest reduction observed in fat-free mass likely reflects water loss rather than a decrease in muscle tissue. nih.govahajournals.org

Table 3: Dapagliflozin's Effect on Body Weight and Composition

| Parameter | Study Population | Change with Dapagliflozin | Comparison | Citation |

|---|---|---|---|---|

| Total Body Weight | T2DM Patients | -3.0 kg (at 16 weeks) | Significant reduction from baseline | jofem.org |

| Total Body Mass | HFpEF Patients | -2.92 kg | vs. +0.76 kg with Placebo | nih.govahajournals.org |

| Total Fat Mass | HFpEF Patients | -2.29 kg | vs. -0.32 kg with Placebo | nih.govahajournals.org |

| Trunk Fat | HFpEF Patients | -1.53 kg | vs. +0.31 kg with Placebo | nih.govahajournals.org |

| Skeletal Muscle Mass | T2DM Patients | No significant change | Not significantly different from control | nih.gov |

Effects on Blood Pressure

Dapagliflozin induces a modest but consistent reduction in both systolic and diastolic blood pressure. nih.gov This effect is observed in patients with type 2 diabetes, regardless of whether they are hypertensive or non-hypertensive at baseline. nih.gov

A pooled analysis of 13 placebo-controlled studies involving over 4,600 patients showed that dapagliflozin was associated with placebo-subtracted changes from baseline in systolic blood pressure (SBP) of -3.6 mmHg in hypertensive patients and -2.6 mmHg in non-hypertensive patients after 24 weeks. nih.gov The corresponding reductions in diastolic blood pressure (DBP) were -1.2 mmHg in both groups. nih.gov Other studies have reported similar SBP reductions, ranging from -3.1 mmHg to -4.7 mmHg. nih.govdoi.org This blood pressure-lowering effect is rapid, sustained, and occurs without a clinically relevant change in heart rate. nih.govahajournals.org The mechanism is thought to be related to a mild osmotic diuresis and natriuresis, as well as a reduction in plasma volume. nih.govahajournals.org

Table 4: Placebo-Subtracted Blood Pressure Reduction with Dapagliflozin (24-Week Data)

| Patient Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Citation |

|---|---|---|---|

| Hypertensive (SBP ≥140 mmHg) | -3.6 | -1.2 | nih.gov |

| Non-Hypertensive (SBP <140 mmHg) | -2.6 | -1.2 | nih.gov |

Lipid Profile Modulation (e.g., HDL, LDL, Triglycerides)

The effects of dapagliflozin on lipid profiles have been variable across different studies. Some clinical trials have reported positive changes in lipid parameters. For example, a 12-week randomized controlled trial found that dapagliflozin significantly reduced low-density lipoprotein cholesterol (LDL-C) and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) compared to placebo. pnrjournal.com Another retrospective study observed decreases in total cholesterol, LDL-C, and triglyceride levels after six months of treatment. nih.gov

However, other research has yielded different results. One randomized placebo-controlled trial found no significant changes in total cholesterol, HDL-C, LDL-C, or triglycerides in either the dapagliflozin or placebo groups. nih.gov Another study reported inconsistent changes in triglycerides and LDL-C, though it did note consistent increases in HDL-C. ahajournals.org These conflicting results suggest that the impact of dapagliflozin on lipid profiles may be influenced by patient population, study duration, and other concurrent therapies. nih.gov

Table 5: Reported Changes in Lipid Profiles with Dapagliflozin

| Study | HDL-C Change | LDL-C Change | Triglycerides Change | Citation |

|---|---|---|---|---|

| RCT (12 weeks) | Increased | Decreased | Decreased | pnrjournal.com |

| Retrospective (6 months) | - | Decreased by 13.4 mg/dl | Decreased by 25.9 mg/dl | nih.gov |